![molecular formula C13H13N3O2 B5865516 N-(2-ethoxyphenyl)-2-pyrazinecarboxamide](/img/structure/B5865516.png)
N-(2-ethoxyphenyl)-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-pyrazinecarboxamide, also known as EPCA-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. EPCA-2 is a small molecule inhibitor that has been shown to selectively target and inhibit the activity of prostate cancer cells.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-2-pyrazinecarboxamide involves its ability to inhibit the activity of the androgen receptor (AR) in prostate cancer cells. The AR is a key regulator of prostate cancer growth and survival, and its inhibition has been shown to be an effective strategy for the treatment of prostate cancer. This compound binds to the AR and prevents its activation, leading to the inhibition of prostate cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its effects on prostate cancer cells, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of other cancer cell types, such as breast cancer and lung cancer cells. This compound has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-ethoxyphenyl)-2-pyrazinecarboxamide for lab experiments is its selectivity for prostate cancer cells. This makes it a useful tool for studying the mechanisms of prostate cancer growth and survival. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)-2-pyrazinecarboxamide. One area of interest is the development of new cancer therapies based on this compound. Researchers are also exploring the use of this compound as a diagnostic tool for prostate cancer, as well as its potential applications in other diseases, such as inflammatory diseases. Finally, there is ongoing research on the synthesis and modification of this compound to improve its efficacy and selectivity for cancer cells.
Synthesemethoden
The synthesis method of N-(2-ethoxyphenyl)-2-pyrazinecarboxamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 2-bromoethyl ethyl ether and 2-aminopyrazine. The reaction between these two compounds results in the formation of 2-(2-ethoxyethoxy)pyrazine. This compound is then reacted with ethyl chloroformate to form this compound, which is the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-2-pyrazinecarboxamide has been extensively studied for its potential applications in cancer research, particularly in the treatment of prostate cancer. Prostate cancer is the second most common cancer in men worldwide, and current treatment options are limited. This compound has been shown to selectively target and inhibit the activity of prostate cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-12-6-4-3-5-10(12)16-13(17)11-9-14-7-8-15-11/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGSQBIVZAEGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643398 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.